N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide
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Overview
Description
N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of carboxamides This compound is characterized by its unique structure, which includes a thiophene ring, a methoxy group, and a phenylcyclopentaneamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions can vary, but common methods include stirring without solvent at elevated temperatures or using catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Triethylamine, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Methoxy-4-(1-phenylcyclopentanecarbonyl)amino]phenylthiophene-2-carboxamide .
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Uniqueness
N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-29-20-16-18(11-12-19(20)26-22(27)21-10-7-15-30-21)25-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
FUDRSUYCPCZWIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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